![molecular formula C13H14BrFN2 B1377970 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole CAS No. 1393442-64-2](/img/structure/B1377970.png)
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole
Overview
Description
5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole is a chemical compound with the CAS Number: 1393442-64-2 and a linear formula of C13H14BrFN2 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole is C13H14BrFN2 . The molecular weight of this compound is 297.17 g/mol.Scientific Research Applications
Synthetic Approaches and Chemical Properties
- Synthetic Procedures for Benzazoles : Benzazoles and their derivatives, including compounds similar to 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole, are of significant interest in medicinal chemistry due to their diverse biological activities. Synthetic chemists have developed various procedures to access compounds with guanidine moieties, such as 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. These compounds display a range of pharmacological activities, including cytotoxic, cell proliferation inhibition via angiogenesis, and apoptosis, highlighting the potential of 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole in similar applications (Rosales-Hernández et al., 2022).
Potential Therapeutic Applications
- Anticancer Properties of Fluoropyrimidines : The fluoropyrimidines, such as 5-fluorouracil (5-FU) and its derivatives, are widely used in cancer treatment. These compounds act by inhibiting nucleoside metabolism, crucial for DNA synthesis in rapidly dividing cancer cells. A compound like 5-Bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole could potentially exhibit similar anticancer properties through interference with DNA synthesis or function, underscoring the importance of exploring structurally related compounds for cancer therapy (Lenz et al., 2015).
Antimicrobial Applications
- Parabens in Aquatic Environments : Research on parabens, esters of para-hydroxybenzoic acid, which share some structural similarities with benzimidazole derivatives, has shown that these compounds can act as weak endocrine disruptors. Although primarily used as preservatives, the environmental persistence and behavior of parabens have been extensively studied, indicating potential antimicrobial applications for benzimidazole derivatives in preserving pharmaceutical and cosmetic products (Haman et al., 2015).
properties
IUPAC Name |
5-bromo-1-cyclopentyl-6-fluoro-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2/c1-8-16-12-6-10(14)11(15)7-13(12)17(8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQSNHIJZWNKCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3CCCC3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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